molecular formula C15H20ClF3N2O3 B2465520 2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396708-60-3

2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2465520
CAS No.: 1396708-60-3
M. Wt: 368.78
InChI Key: LZKXLASCQDEPMK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 2,2,2-trifluoroethyl group at the 4-position. The ethanone moiety is functionalized with a 3-methoxyphenoxy group at the second carbon (Figure 1). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Structurally, the compound combines a trifluoroethyl-piperazine motif with a methoxy-substituted aryloxy group. The trifluoroethyl group contributes to lipophilicity and metabolic stability, while the 3-methoxyphenoxy moiety may influence receptor binding affinity, as seen in analogs targeting serotonin or dopamine receptors .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3.ClH/c1-22-12-3-2-4-13(9-12)23-10-14(21)20-7-5-19(6-8-20)11-15(16,17)18;/h2-4,9H,5-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKXLASCQDEPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H23F3N2O4
  • Molecular Weight : 460.45 g/mol
  • CAS Number : Not explicitly stated in the sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Poly(ADP-ribose) polymerase (PARP) Inhibition : The compound has been shown to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells through the modulation of PARP activity. In vitro studies have shown that these compounds can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant capabilities. For instance, studies show that they can scavenge free radicals and reduce oxidative stress markers in cellular models . This property is vital for preventing cellular damage and could have implications for aging and neurodegenerative diseases.

Case Studies and Experimental Data

  • In vitro Studies : A study evaluating the cytotoxic effects of related compounds on cancer cell lines revealed that at concentrations of 10-50 µg/mL, significant reductions in cell viability were observed, correlating with increased apoptosis markers .
    Concentration (µg/mL)% Cell Viability
    1085
    2560
    5030
  • Antioxidant Assays : Another study measured the antioxidant capacity using DPPH radical scavenging assays, showing that compounds similar to this compound exhibited IC50 values comparable to established antioxidants like ascorbic acid .
    CompoundIC50 (µg/mL)
    Ascorbic Acid20
    Test Compound25

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities which can be summarized as follows:

  • PARP Inhibition : Research indicates that compounds with similar structures may act as inhibitors of the PARP (Poly ADP-ribose polymerase) enzyme, which plays a crucial role in DNA repair mechanisms. This inhibition is significant for cancer therapy as it can enhance the efficacy of chemotherapeutic agents by inducing synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms .
  • Acetylcholinesterase Inhibition : Compounds containing trifluoroethyl groups have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions such as Alzheimer's disease .

Therapeutic Targets

The compound may be explored for several therapeutic targets:

  • Cancer Treatment : Given its potential as a PARP inhibitor, this compound may be effective in treating various cancers, particularly those with BRCA mutations or other deficiencies in DNA repair pathways .
  • Neurodegenerative Diseases : By inhibiting AChE, it could be beneficial in treating neurodegenerative diseases characterized by cholinergic dysfunction .

Case Study 1: PARP Inhibition

In a study focusing on the development of PARP inhibitors, compounds structurally related to 2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride were synthesized and evaluated for their inhibitory effects on PARP activity. The results indicated that these compounds could significantly inhibit PARP activity in vitro and demonstrated cytotoxic effects on cancer cell lines with defective DNA repair mechanisms .

Case Study 2: Neuropharmacology

Another study investigated the neuropharmacological effects of trifluoroethyl derivatives on AChE inhibition. The kinetic parameters were analyzed using spectrophotometric methods, revealing that these compounds exhibit competitive inhibition characteristics against AChE. This suggests potential applications in developing treatments for cognitive disorders such as Alzheimer's disease .

Data Table: Summary of Research Findings

Study FocusCompound TestedKey Findings
PARP InhibitionSimilar structure to 2-(3-Methoxyphenoxy)...Significant inhibition of PARP activity; cytotoxicity in cancer cells
Acetylcholinesterase InhibitionTrifluoroethyl derivativesCompetitive inhibition of AChE; potential for Alzheimer's treatment

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Based Ethanone Derivatives

Compound Name Substituents on Piperazine Aryl/Ethanone Substituents Salt Form Key Features
Target Compound 4-(2,2,2-Trifluoroethyl) 2-(3-Methoxyphenoxy) Hydrochloride High lipophilicity (trifluoroethyl), potential CNS activity
2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazinyl}ethanone HCl () 4-(4-Methylthiazol-2-yl)methyl 2-(4-Methylphenoxy) Hydrochloride Thiazole enhances heterocyclic interactions; likely antimicrobial or kinase inhibition
2-[4-(2-Hydroxyethyl)piperazinyl]-1-[4-(phenylthio)phenyl]ethanone diHCl () 4-(2-Hydroxyethyl) 1-(4-Phenylthiophenyl) Dihydrochloride Hydroxyethyl improves solubility; phenylthio may modulate redox activity
1-[2-[2-Hydroxy-3-[4-(3-methoxyphenyl)piperazinyl]propoxy]phenyl]ethanone diHCl () 4-(3-Methoxyphenyl) 2-Hydroxypropoxy-linked phenyl Dihydrochloride Propoxy linker increases flexibility; methoxyphenyl targets serotonin receptors
2-(4-Methoxyphenyl)-1-piperazinylethanone HCl () Unsubstituted piperazine 2-(4-Methoxyphenyl) Hydrochloride Simpler structure; methoxy position affects receptor selectivity

Key Differences and Implications

A. Trifluoroethyl vs. Hydroxyethyl Substitutions

The trifluoroethyl group in the target compound increases lipophilicity compared to the hydroxyethyl group in ’s derivative. This enhances blood-brain barrier penetration, favoring CNS applications, but may reduce aqueous solubility .

B. Methoxy Positioning on Aryl Groups

The 3-methoxyphenoxy group (target compound) vs. 4-methoxyphenyl () alters steric and electronic profiles. Meta-substitution may reduce steric hindrance in receptor binding compared to para-substitution, as seen in antipsychotic drugs .

C. Salt Form and Bioavailability

Hydrochloride salts (target compound, ) are common for improved crystallinity, while dihydrochloride salts () offer higher solubility but may require adjusted dosing .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a substituted phenoxy group with a trifluoroethyl-piperazine moiety via nucleophilic substitution or condensation reactions. Key steps include:

  • Step 1 : Activation of the carbonyl group (e.g., using thionyl chloride for acid chloride formation) .

  • Step 2 : Piperazine alkylation under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DCM .

  • Optimization : Catalyst selection (e.g., K2_2CO3_3 for deprotonation) and solvent purity are critical. Yield improvements (≥70%) are achieved via iterative reflux cycles and inert atmospheres (N2_2) to prevent oxidation .

    Reaction Parameter Optimal Condition Impact on Yield
    SolventDMFMaximizes solubility of intermediates
    Temperature80°CAccelerates coupling without side products
    CatalystK2_2CO3_3Enhances nucleophilicity of piperazine

Q. How is the hydrochloride salt form of this compound advantageous for pharmacological studies?

  • The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., solubility ≥5 mg/mL in PBS at pH 7.4). This is critical for dose-response studies and bioavailability assessments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 1–10 µM in kinase assays) may arise from assay conditions (e.g., ATP concentration, buffer pH).

  • Methodology : Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with structural analogs (e.g., triazolo-pyrimidine derivatives) to identify scaffold-specific interactions .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and adjust for batch-to-batch purity variations (HPLC ≥95%) .

Q. How can computational modeling predict the compound’s interaction with target proteins?

  • Approach :

  • Docking : Use Schrödinger Suite or AutoDock Vina to model binding to piperazine-recognizing receptors (e.g., GPCRs or kinases). The trifluoroethyl group’s electronegativity enhances hydrophobic pocket interactions .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

Q. What analytical techniques confirm structural integrity and purity post-synthesis?

  • Techniques :

  • NMR : 19F^{19}\text{F}-NMR validates trifluoroethyl group integrity (δ = -70 to -75 ppm) .
  • HPLC-MS : C18 reverse-phase columns (ACN/H2_2O gradient) detect impurities (<0.5%). ESI-MS confirms molecular ion [M+H]+^+ at m/z ~447 .
    • Purity Standards : USP/Ph. Eur. guidelines for hydrochloride salts require chloride content ≥99% (argentometric titration) .

Experimental Design & Data Analysis

Q. How to design a SAR study for analogs of this compound targeting enhanced metabolic stability?

  • Framework :

  • Variable Groups : Modify the methoxyphenoxy moiety (e.g., replace with pyridyl or thiophene) and compare logD values (ChromLogD assay).
  • Assays : Microsomal stability (human liver microsomes, t1/2_{1/2} >30 min desirable) and CYP450 inhibition screening (e.g., CYP3A4 IC50_{50} >10 µM) .
    • Data Interpretation : Use Hansch analysis to correlate substituent hydrophobicity (π) with activity .

Q. What are the challenges in characterizing the compound’s physicochemical properties, and how are they addressed?

  • Challenges : Low intrinsic solubility and hygroscopicity of the hydrochloride salt.
  • Solutions :

  • Solubility : Co-solvent systems (e.g., 10% DMSO in saline) for in vivo dosing .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring for degradation products (e.g., hydrolysis of the ethanone group) .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles (GHS Category 2 for skin/eye irritation) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV-TWA <1 mg/m3^3) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.